![molecular formula C16H12O4 B562657 4-Hydroxy-6-benzyloxycoumarin CAS No. 30992-65-5](/img/structure/B562657.png)
4-Hydroxy-6-benzyloxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-benzyloxycoumarin is a derivative of 4-Hydroxycoumarin . 4-Hydroxycoumarins are a very important class of biologically active drugs which are widely used as anticoagulants .
Synthesis Analysis
The synthesis of 4-Hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-benzyloxycoumarin is C16H12O4 . Its molecular weight is 268.268 .Chemical Reactions Analysis
4-Hydroxycoumarin has been studied for its reactivity. The literature reports two main types of acylation such as C -acylation and O -acylation . Several authors have synthesized and studied C -acylation in liquid medium and the solvent free .Physical And Chemical Properties Analysis
4-Hydroxy-6-benzyloxycoumarin is a compound with the molecular formula C16H12O4 and a molecular weight of 268.268 .Scientific Research Applications
Medicinal Chemistry: Anticoagulant Drugs
4-Hydroxy-6-benzyloxycoumarin derivatives have been extensively studied for their anticoagulant properties. They function as vitamin K antagonists, targeting vitamin K 2,3-epoxide reductase in the liver microsomes . This mechanism is crucial in the treatment of conditions where excessive clotting poses a health risk, such as thrombophlebitis, pulmonary embolism, and certain cardiac conditions .
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, 4-Hydroxy-6-benzyloxycoumarin serves as a precursor for various boron reagents used in Suzuki–Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds under mild and functional group tolerant conditions, making it a cornerstone in the synthesis of complex organic molecules .
Pharmaceutical Applications: Neurodegenerative Diseases
The unique chemical structure of coumarins, including 4-Hydroxy-6-benzyloxycoumarin, allows for binding to various biological targets, which is beneficial in developing treatments for neurodegenerative diseases . Their ability to engage in hydrophobic interactions and hydrogen bonding makes them suitable for designing drugs aimed at these conditions .
Cancer Research: Antitumor Activity
Coumarin derivatives exhibit promising antitumor activities. The benzyloxy and hydroxy groups in 4-Hydroxy-6-benzyloxycoumarin can be modified to enhance its binding affinity to cancerous cells, providing a pathway for targeted cancer therapies .
Anti-Inflammatory and Antimicrobial Properties
The compound has been recognized for its anti-inflammatory and antimicrobial activities. It can be incorporated into therapeutic agents to treat inflammation and infections, leveraging its ability to disrupt microbial cell processes .
Industrial Applications: Dyes and Liquid Crystals
Beyond its medicinal applications, 4-Hydroxy-6-benzyloxycoumarin is also a key intermediate in the production of industrial products such as dyes and liquid crystals . Its conjugated molecular architecture is advantageous in creating materials with specific optical properties .
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the development of novel anticancer drugs with different mechanisms of action, where coumarin is a highly promising pharmacophore . The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions is also being explored .
properties
IUPAC Name |
4-hydroxy-6-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVAZEDQAFICLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716058 |
Source
|
Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30992-65-5 |
Source
|
Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.